molecular formula C8H11ClN2O2 B8058970 (S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride

Cat. No.: B8058970
M. Wt: 202.64 g/mol
InChI Key: DIUTWKZSBAFEEB-FJXQXJEOSA-N
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Description

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride: is a chemical compound that belongs to the class of amino acids It is a derivative of alanine, with a pyridine ring attached to the alpha carbon

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from pyridine

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. The process involves the use of catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Using electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Brominated pyridine derivatives

Scientific Research Applications

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in studying protein interactions and enzyme activities.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.

  • Pathways: It may influence metabolic pathways and signaling cascades, leading to its biological effects.

Comparison with Similar Compounds

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Alanine derivatives, pyridine derivatives, amino acid hydrochlorides.

  • Uniqueness: Its specific structure and functional groups make it distinct in terms of reactivity and biological activity.

This compound's unique properties and versatile applications make it a valuable tool in scientific research and industry. Its ability to undergo various chemical reactions and its potential therapeutic applications highlight its importance in advancing scientific knowledge and developing new technologies.

Properties

IUPAC Name

(2S)-2-amino-3-pyridin-4-ylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;/h1-4,7H,5,9H2,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUTWKZSBAFEEB-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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